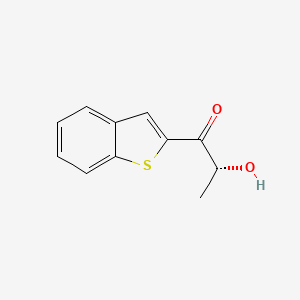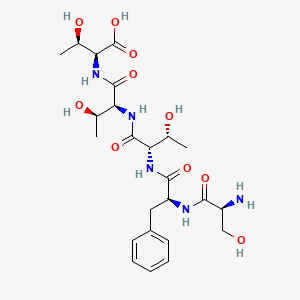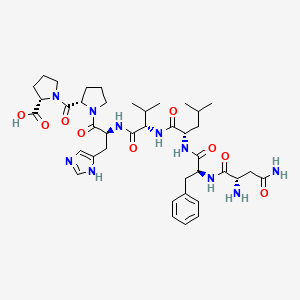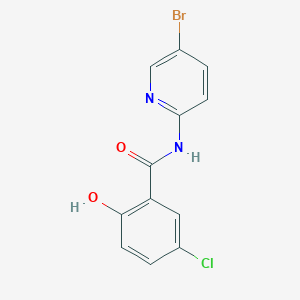
Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a chlorine atom at the 5-position of the benzene ring, and a hydroxyl group at the 2-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 5-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(5-Bromo-2-pyridinyl)-2,3-dichlorobenzamide
- N-(5-Bromo-2-pyridinyl)-3-(trifluoromethyl)benzamide
- N-(5-Bromo-2-pyridinyl)-2-methylbenzamide
Comparison: Benzamide, N-(5-bromo-2-pyridinyl)-5-chloro-2-hydroxy- is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This structural feature can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
783371-37-9 |
|---|---|
Fórmula molecular |
C12H8BrClN2O2 |
Peso molecular |
327.56 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C12H8BrClN2O2/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(14)2-3-10(9)17/h1-6,17H,(H,15,16,18) |
Clave InChI |
SCPRXKDIEIXFRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
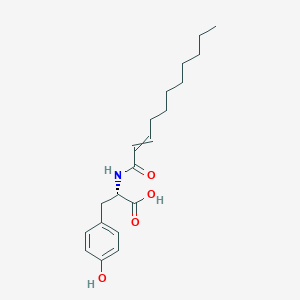
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
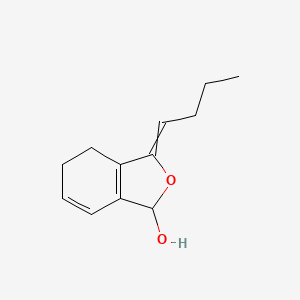
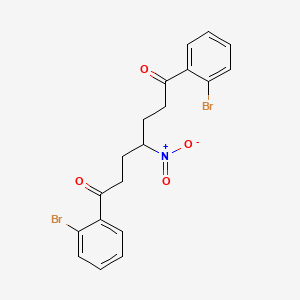
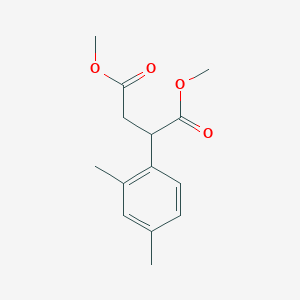
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
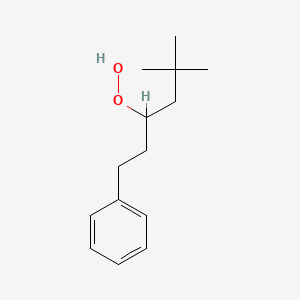
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
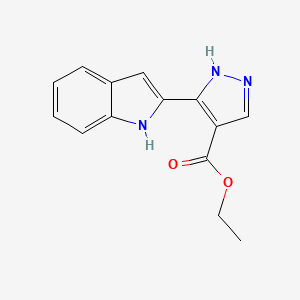
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
